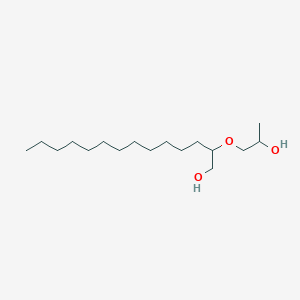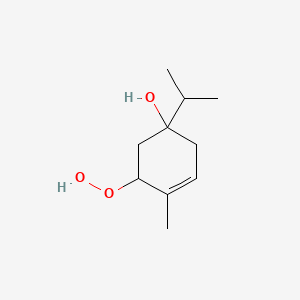![molecular formula C9H10N4O3P+ B12517252 Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium CAS No. 675825-74-8](/img/structure/B12517252.png)
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a triazole ring, and an oxophosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium typically involves multi-step organic synthesis techniques. One common approach is the reaction of 2-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with a suitable phosphorus reagent, such as phosphorus oxychloride, to yield the final product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the phosphorus center.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the triazole ring results in dihydrotriazoles .
Wissenschaftliche Forschungsanwendungen
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants and plasticizers .
Wirkmechanismus
The mechanism by which Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Quinoline derivatives: These compounds also feature a hydroxyphenyl group and are used in similar applications.
Phosphonium salts: These compounds have a similar phosphorus center and are used in various chemical reactions .
Uniqueness
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
675825-74-8 |
|---|---|
Molekularformel |
C9H10N4O3P+ |
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
hydroxy-[(2-hydroxyphenyl)-(1H-1,2,4-triazol-5-ylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C9H9N4O3P/c14-7-4-2-1-3-6(7)8(17(15)16)12-9-10-5-11-13-9/h1-5,8H,(H3-,10,11,12,13,14,15,16)/p+1 |
InChI-Schlüssel |
NWMXAQFFWUGJHD-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(NC2=NC=NN2)[P+](=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
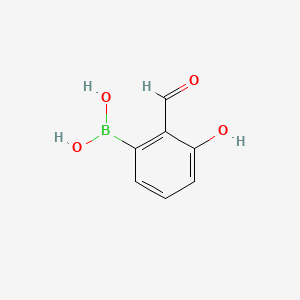
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

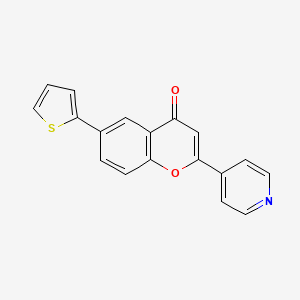
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
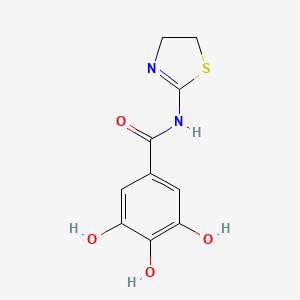


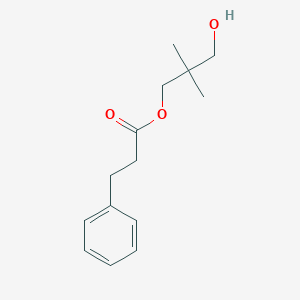
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
